3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound features a unique molecular structure characterized by multiple functional groups, making it significant in both chemical research and potential therapeutic applications. Its molecular formula is with a molecular weight of approximately 372.424 g/mol.
The compound is classified as a dibenzo[b,f][1,4]oxazepine derivative and a benzamide. It is notable for its potential biological activity, which has led to investigations into its pharmacological properties.
The synthesis of 3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Specific reaction conditions such as temperature, choice of solvents (e.g., dimethylformamide), and catalysts are crucial for optimizing yields and purity. For instance, catalytic hydrogenation may be used to reduce nitro groups during synthesis .
The molecular structure of 3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide includes:
The compound's structural representation can be described using various notations:
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)C)C(=O)N2
JOQAQMKUNMTOON-UHFFFAOYSA-N
.3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can participate in various chemical reactions:
Common reagents include potassium permanganate for oxidation and various electrophiles for substitution reactions. The specific reaction conditions need to be tailored to achieve desired transformations effectively .
The mechanism of action for 3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets within biological systems. These targets may include:
The precise pathways depend on the context of use and further studies are needed to elucidate these mechanisms in detail.
The compound exhibits characteristics typical of organic molecules with complex structures:
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry are employed to confirm structural integrity and purity .
3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several notable applications in scientific research:
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2